molecular formula C20H31BN2O3 B8815298 (4-Isopropyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone

(4-Isopropyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone

Cat. No. B8815298
M. Wt: 358.3 g/mol
InChI Key: UEFVOCVOZZVVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343966B2

Procedure details

4-Carboxyphenylboronic acid, pinacol ester (1.0 eq, 2.01 mmol, 500 mg) and HATU (2.0 eq, 4.02 mmol, 1.53 g) are mixed together in DMF peptide grade (10 mL). Triethylamine (1.2 eq, 2.41 mmol, 0.34 mL) is then added dropwise and the resulting reaction solution is allowed to stir at room temperature for 15 minutes. Isopropylpiperazine (1.2 eq, 2.41 mmol, 0.35 mL) is then added dropwise and the reaction mixture is stirred at room temperature overnight. The reaction mixture is dissolved in EtOAc and washed with water. The organic layer is dried over drying agent MgSO4, filtered and the organic solvent is reduced in vacuo and dried under vacuum at 40° C. to afford the title compound; [M+H]+=359.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pinacol ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF peptide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]([OH:12])[OH:11])=[CH:6][CH:5]=1)([OH:3])=O.CN(C(ON1N=N[C:23]2[CH:24]=CC=N[C:22]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N([CH2:42][CH3:43])CC)C.[CH:44]([N:47]1[CH2:52][CH2:51][NH:50][CH2:49][CH2:48]1)([CH3:46])[CH3:45].[CH3:53]COC(C)=O>>[CH:44]([N:47]1[CH2:52][CH2:51][N:50]([C:1]([C:4]2[CH:9]=[CH:8][C:7]([B:10]3[O:12][C:23]([CH3:24])([CH3:22])[C:42]([CH3:43])([CH3:53])[O:11]3)=[CH:6][CH:5]=2)=[O:3])[CH2:49][CH2:48]1)([CH3:46])[CH3:45] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)B(O)O
Name
pinacol ester
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
1.53 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
DMF peptide
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
over drying agent MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C(=O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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